6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole - 1415573-03-3

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

Catalog Number: EVT-1691895
CAS Number: 1415573-03-3
Molecular Formula: C12H7F2N3
Molecular Weight: 231.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Condensing a suitably substituted 1,2-diaminobenzene with a carboxaldehyde or carboxylic acid derivative in the presence of an acid catalyst. [, , ]
  • Cyclization Reactions: Cyclizing a substituted N-phenyl-ortho-phenylenediamine derivative with a suitable reagent. [, ]
Molecular Structure Analysis
  • X-ray Crystallography: To determine the precise arrangement of atoms in the molecule, bond lengths, and bond angles. [, , , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the chemical environment of each atom in the molecule. [, , , , , ]
  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule based on their characteristic absorption bands. [, , , ]
Mechanism of Action
  • Enzyme Inhibition: By binding to the active site of specific enzymes and preventing their function. [, , , , ]
  • Receptor Antagonism/Agonism: By interacting with specific receptors, either blocking their activation (antagonism) or activating them (agonism). [, , , , , ]
Physical and Chemical Properties Analysis
  • Melting Point/Boiling Point: These properties would be determined experimentally and provide information about the stability and handling of the compound. []
  • Solubility: Its solubility in various solvents (water, organic solvents) is crucial for formulation and biological studies. []
  • LogP (Partition Coefficient): This value indicates its lipophilicity and potential for crossing biological membranes. [, ]
Applications
  • Antimicrobial Research: Benzimidazoles have been extensively studied for their antibacterial and antifungal activities. [, , ] Derivatives with variations in their substituents have shown promising activity against various bacterial and fungal strains.
  • Antiviral Research: Some benzimidazole derivatives have shown potential for inhibiting viral enzymes and replications, leading to their exploration as antiviral agents. []
  • Oncology Research: Specific benzimidazole derivatives have demonstrated anticancer activity, often by inhibiting key enzymes involved in tumor growth and progression. [, , ]
  • Neurological Disorder Research: Benzimidazoles have been investigated for potential therapeutic applications in neurological disorders like Alzheimer's disease due to their ability to inhibit acetylcholinesterase. [, ]
  • Cardiovascular Research: Some benzimidazole derivatives exhibit cardiotonic activity, influencing heart muscle function and potentially offering benefits in treating heart failure. []

(S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid (CMF-019)

  • Compound Description: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic acid, also known as CMF-019, is a potent apelin receptor (APJ) agonist. It was recently patented as a potential therapeutic for cardiovascular diseases due to the apelin-APJ system's role in cardiovascular homeostasis. []
  • Relevance: CMF-019 shares the core benzimidazole structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole. The presence of the benzimidazole moiety in both compounds highlights their structural similarity, even though they differ in their substituents and target different biological systems. []

1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

  • Compound Description: 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579) is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). It was developed as a potential clinical candidate for treating disorders associated with PDE10A dysfunction. []
  • Relevance: AMG 579 contains a 1H-benzo[d]imidazole-2-carbonyl substituent, showcasing its structural relationship to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole through the shared benzimidazole core. Despite this core similarity, the compounds have significantly different structures and target different biological pathways. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate Dihydrate

  • Compound Description: Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate is a benzimidazole derivative with an imidazole substituent and a 4-chlorophenyl group. [] The paper primarily focuses on its crystal structure and hydrogen bonding interactions, not its biological activity.
  • Relevance: This compound and 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole are both benzimidazole derivatives, demonstrating their structural relationship. They differ in their specific substituents, suggesting potential variations in their chemical and biological properties. []

3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin-4-one Dimethylsulfoxide

  • Compound Description: 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin-4-one dimethylsulfoxide is a benzimidazole derivative fused with a quinolinone ring system and a cyclopropyl substituent. [] The study focuses on its crystal structure and does not explore its biological activity.
  • Relevance: Both this compound and 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole share the benzimidazole core structure, highlighting their structural similarity. The presence of the fluoro substituent in both compounds further emphasizes their connection, despite differences in the overall structure and the lack of reported biological activity for the related compound. []

2-((5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzimidazole Cadmium(II) Dichloride

  • Compound Description: 2-((5-Methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)methyl)-1H-benzimidazole cadmium(II) dichloride is a complex compound with a cadmium atom coordinated to a benzimidazole derivative. The ligand itself features both benzimidazole and pyridine moieties. [] The paper primarily focuses on the crystal structure of this complex.
  • Relevance: This compound exhibits a structural relationship to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole due to the presence of both benzimidazole and pyridine rings in their structures. While the specific arrangement and substituents differ, this shared structural feature suggests potential similarities in their chemical properties and a potential for coordination with metal ions. []

2-(1H-Indol-3-yl)-5-methyl-1H-benzimidazole and Its Cu(II), Zn(II), and Cd(II) Complexes

  • Compound Description: 2-(1H-Indol-3-yl)-5-methyl-1H-benzimidazole is a benzimidazole derivative with an indole substituent. This compound can act as a ligand for forming complexes with metal ions like Cu(II), Zn(II), and Cd(II). [] The paper investigates the synthesis, characterization, and thermal analysis of the ligand and its complexes.
  • Relevance: This ligand shares the core benzimidazole structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole. This shared feature suggests potential similarities in their coordination chemistry and ability to form complexes with metal ions, despite the differences in their substituents. []

5-Fluoro-1,2,6-trisubstituted Benzimidazole Carboxylic Acid and Amide Derivatives

  • Compound Description: The research paper describes a series of 5-fluoro-1,2,6-trisubstituted benzimidazole carboxylic acid and amide derivatives. These compounds were designed and synthesized to explore their potential antimicrobial and antifungal activity. [] Some of the synthesized derivatives exhibited significant antifungal activity against Candida albicans, while others showed promising antimicrobial activity against Bacillus subtilis.
  • Relevance: These derivatives are structurally related to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole through the shared 5-fluoro-benzimidazole core structure. The presence of the fluoro group at position 5 in both the target compound and the derivatives highlights their structural similarity and suggests a possible link in their biological activity, even though the 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole was not specifically tested for antimicrobial or antifungal activity. []

2,3,4,5-Tetrahydro-1H-benzo(d)azepines 6-Substituted as 5-HT2C Receptor Agonists

  • Compound Description: This paper describes a series of 2,3,4,5-tetrahydro-1H-benzo(d)azepines with diverse substituents at the 6-position designed to act as 5-HT2C receptor agonists. [] These compounds target the serotonin receptor subtype 5-HT2C and aim to modulate its activity for potential therapeutic applications.
  • Relevance: While these compounds do not share the benzimidazole core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, they highlight the importance of exploring various heterocyclic structures for modulating specific biological targets. The exploration of various substituents in both research projects emphasizes the impact of structural modifications on biological activity and target selectivity. []

Indole-Benzimidazole Hybrid Molecules

  • Compound Description: This research focuses on the design and synthesis of two series of novel indole-benzimidazole hybrid molecules: 2-(5-substituted-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazole and 2-(5-substituted-1-(3-methylbut-2-enyl)-1H-indol-3-yl)-5-substituted-1H-benzo[d]imidazole. [] These molecules were evaluated for their in-vitro cytotoxic activity against various human cancer cell lines. Compound 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole showed promising activity against human ovarian carcinoma, prostate cancer, cervical cancer, and acute monocytic leukemia cell lines.
  • Relevance: These indole-benzimidazole hybrids are structurally related to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole through the shared benzimidazole core. This structural similarity, despite the presence of an additional indole moiety in the hybrid molecules, suggests potential overlaps in their chemical and biological properties. Both research efforts emphasize the significance of benzimidazole derivatives in developing potential therapeutic agents. []

5-(4-chlorophenyl)-2-fluoropyridine (1), 2-fluoro-5-(4-fluorophenyl)pyridine (2), 4-(2-fluoropyridin-5-yl)phenol (3), 5-(2,3-dichlorophenyl)-2-fluoropyridine (4), and 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine (5)

  • Compound Description: These five compounds are benzo derivatives of pyridine with various substituents. Their electronic structure, spectroscopic, and optical properties were investigated using density functional theory calculations. [] The research highlighted their potential applications in optoelectronics due to their direct band gaps and unique optical properties.
  • Relevance: While these compounds do not contain a benzimidazole moiety, they share a structural similarity with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole through the presence of a fluoropyridine ring. Specifically, the 2-fluoro-5-(4-fluorophenyl)pyridine compound closely resembles the 6-fluoro-2-(6-fluoropyridin-3-yl) fragment of the target compound. This structural resemblance suggests that exploring the electronic and optical properties of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole could be of interest in the context of optoelectronic applications. []

6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)1H-benzo[d]imidazole Derivatives

  • Compound Description: This study focused on synthesizing a series of novel 6-Chloro-2-(2-(5-(substituted phenyl)-1,3,4-oxadiazol-2-yl)ethyl)1H-benzo[d]imidazole derivatives as potential antimicrobial agents. [] The research showed that several of these compounds exhibited potent antibacterial activity against Bacillus subtilis.
  • Relevance: These derivatives are structurally related to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole by sharing the core benzimidazole structure. While the target compound contains a fluoropyridine substituent and the derivatives feature a chloro group and an oxadiazole ring, both investigations highlight the versatility of benzimidazole derivatives for developing molecules with potential biological activities. []

7-((4-(3-((2-[18F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole ( [18F]fluoropyridine–candesartan)

  • Compound Description: This study developed a novel AT1 receptor tracer, [18F]fluoropyridine–candesartan, based on a 7-((4-(3-((2-[18F]fluoropyridin-3-yl)oxy)propyl)-1H-1,2,3-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivative of the angiotensin II type-1 receptor (AT1R) blocker candesartan. [] The research demonstrated its specific binding to AT1R in rats, suggesting its potential for positron emission tomography imaging of renal AT1R.
  • Relevance: [18F]fluoropyridine–candesartan is structurally related to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole due to the presence of a fluoropyridine ring and a benzimidazole moiety in their structures. This shared structural feature highlights the versatility of fluoropyridine-benzimidazole combinations in targeting diverse biological systems and suggests potential applications for 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole in receptor binding or imaging studies. []

1-Ethyl-6-fluoro-7-(4-(2-(4-nitrophenylamino)-2-oxoethyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Z-9)

  • Compound Description: This fluoroquinolone compound is a potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor for treating Alzheimer's disease. [, ] Z-9 demonstrated promising in-vitro and in-vivo activity, exhibiting neuroprotective effects in mouse models of Alzheimer's disease.
  • Relevance: While Z-9 is not a benzimidazole derivative, the study highlights the potential of exploring various heterocyclic compounds for inhibiting AChE and BChE. The research on 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, with its distinct heterocyclic structure, could offer valuable insights into developing alternative AChE and BChE inhibitors with potentially improved pharmacological properties. [, ]

2-((1H-benzo[d]imidazol-2-yl)methyl)-N'-(3-bromobenzyl)-4-hydroxy-2H-thiochromene-3-carbohydrazide 1,1-dioxide (TBAF-6)

  • Compound Description: TBAF-6, a benzimidazole-benzothiazole derivative, was identified as a potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor for the treatment of Alzheimer's disease. [, ] It exhibited strong inhibitory activity against both enzymes and demonstrated neuroprotective effects in mouse models of AD.
  • Relevance: TBAF-6 shares the benzimidazole core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole. This structural similarity, despite the presence of the benzothiazole moiety in TBAF-6, highlights the role of benzimidazole in developing compounds with potential for treating neurodegenerative disorders. The research on TBAF-6 emphasizes the importance of exploring benzimidazole derivatives for their potential therapeutic applications. [, ]

N-Substituted-2-(methylthio)benzimidazole Containing Heterocyclic Rings

  • Compound Description: This research involved synthesizing new 1,2,3-triazole and pyrazole derivatives starting from 2-(methylthio)-1H-benzo[d]imidazole. [] These novel compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains.
  • Relevance: These derivatives are structurally related to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole by sharing the benzimidazole core structure. Though they differ in their substituents, both studies highlight the use of benzimidazole as a starting point for developing compounds with potential biological activity. []

1,4-Bis{5-[4-(5-fluoro-7-(5-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole)]thiophen-2-yl}-2,5-bis(hexyldecyloxy)benzene (Prox-FBT) and 1,4-Bis{5-[4-(6-fluoro-7-(5-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole)]thiophen-2-yl}-2,5-bis(hexyldecyloxy)benzene (Dis-FBT)

  • Compound Description: Prox-FBT and Dis-FBT are regioisomeric D1-A-D-A-D1 type π-conjugated molecules designed for optoelectronic applications. [] These molecules differ only in the position of a fluorine atom, but this subtle change significantly impacts their optical, electrochemical, packing, and optoelectronic properties.
  • Relevance: Although Prox-FBT and Dis-FBT don't share a core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, the study highlights the importance of fluorine substitution in fine-tuning the properties of molecules for specific applications. This research suggests that investigating the influence of fluorine positioning in 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole could be valuable for optimizing its potential applications in various fields, potentially including optoelectronics. []

[Cd2(ODPT)(L1)(H2O)2]·H2O (1), [Cd2(ODPT)(L2)(H2O)2] (2), [Zn2(BPTC)(L3)]·(H2O)3 (3), [Cd(m-BDC)(L4)] (4), [CdL5] (5), [CdL6]·H2O (6), and [ZnL6]·H2O (7)

  • Compound Description: This study focuses on the synthesis and structural characterization of seven coordination polymers constructed from different benzimidazole derivatives and various organic ligands. [] The research explored the impact of ligand length and substituent groups on the resulting metal-organic framework structures.
  • Relevance: These coordination polymers demonstrate the versatility of benzimidazole derivatives in forming complex structures with metal ions. The use of benzimidazole-based ligands (L1-L6) highlights the structural similarity to 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, suggesting that the target compound could also potentially act as a ligand in constructing metal-organic frameworks or other complex structures. []

2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles

  • Compound Description: This research describes the design and synthesis of a series of novel 2-((1H-imidazol-1-yl)methyl)-5-fluoro-6-(substituted/unsubstituted)-1H-benzo[d]imidazoles as potential antitubercular and antifungal agents. [] These compounds demonstrated promising activity against the H37RV strain of Mycobacterium tuberculosis and various Candida species. The study highlights the importance of the imidazole moiety and halogenated phenyl ether substituents for enhancing biological activity.
  • Relevance: These derivatives share the 5-fluoro-benzimidazole core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, emphasizing their structural relationship. Although the target compound was not specifically tested for antitubercular or antifungal activity, the research on these derivatives suggests that exploring the biological activity of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, with its distinct substituent at the 2-position, could be a promising avenue for discovering new therapeutic agents. []

Bis(2-{[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methylsulfanyl}-1H,3H +-benzimidazolium) 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

  • Compound Description: This paper reports the crystal structure of a salt composed of two lansoprazole intermediate cations, which are benzimidazole derivatives, and a chloranilic acid dianion. [] The study focuses on the intermolecular interactions and hydrogen bonding within the crystal lattice.
  • Relevance: The presence of the benzimidazole moiety in the lansoprazole intermediate cations signifies a structural relationship with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, despite differences in their overall structures and the focus on crystallographic properties in this research. []

MDVN1003 (1-(5-amino-2,3-dihydro-1H-inden-2-yl)-3-(8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

  • Compound Description: MDVN1003 is a dual inhibitor of Bruton's tyrosine kinase and phosphoinositide-3-kinase δ, crucial proteins in B cell receptor signaling. [] The research highlights its potential as a therapeutic approach for non-Hodgkin's B cell malignancies by inhibiting these two key pathways involved in tumor growth.
  • Relevance: While MDVN1003 does not directly share a core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, the study highlights the concept of dual inhibition for therapeutic intervention. This concept could be explored in the context of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole by investigating its potential to interact with multiple biological targets or pathways. []

(S)-(-)-4-[(5,7-difluor-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide; (-)-1-(2-methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide; 1-[5-(2-fluorophenyl)-1-(pyridin-3-ilsul′fonil)-1H-pyrrol-3-yl]-N-metilmetanamin; 8-[{2,6-dimethylbenzyl}amino]-N-[2-hydroxyethyl]-2,3-dimetilimidazo[1,2-a]pyridine-6-carboxamide; 5,6-dimethyl-2-(4-fluoro-phenylamino)-4-(1-methyl-1,2,3,4-tetrahydroisoquinoline-2-yl)pyrimidine

  • Compound Description: These compounds are acid pump antagonists with the potential to improve gastrointestinal motility in diseases associated with pathological gastrointestinal motility. [] These compounds were found to be effective in inducing phase III of migrating inter-digestive contractions (IMC), contributing to the normalization and improvement of gastrointestinal motility.
  • Relevance: Two of the listed compounds, (S)-(-)-4-[(5,7-difluor-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide and (-)-1-(2-methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide, share the benzimidazole core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole. This structural similarity suggests that exploring the potential effects of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole on gastrointestinal motility could be of interest, given the established role of benzimidazole derivatives in modulating such processes. []

7-Aminoalkyloxy-3,4-dihydroquinolin-2(1H)-one Derivatives

  • Compound Description: This study focuses on the design and synthesis of eleven novel 3,4-dihydroquinolin-2(1H)-one derivatives with potential anti-schizophrenia activity. [] These compounds were designed to target D2, 5-HT2A, and 5-HT1A receptors, all implicated in schizophrenia. The research demonstrated that the synthesized compounds exhibit promising binding affinities to these receptors and showed high inhibitory rates in an apomorphine-induced stereotype test in mice.
  • Relevance: Although these compounds don't share a core structure with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole, they highlight the importance of exploring diverse heterocyclic frameworks for targeting neurotransmitter receptors relevant to psychiatric disorders. This research emphasizes the potential of exploring 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole and its derivatives for their potential interactions with neurotransmitter receptors and possible therapeutic applications in neurological or psychiatric conditions. []

1-[(Benzofuran-2-yl)-4-chlorophenyl-methyl]imidazole (6, R=H, R'=4'-Cl) and 1-(5,7-Dichlorobenzofuran-2-yl)-1-(1H-imidaz-1-yl)ethane (7, R1 = R2 = Cl, R = CH3), 1-(5,7-Dichlorobenzofuran-2-yl)-1-(1H-imidaz-1-yl)propane (7, R1 = R2 = Cl, R = C2H5) and Their Dibromo Analogues

  • Compound Description: This study investigated the enantioselectivity of several benzofuran-imidazole derivatives as inhibitors of aromatase (P450 Arom). [] The researchers explored the influence of structural variations, including halogen substitutions and alkyl chain length, on the inhibitory activity and enantioselectivity of these compounds.
  • Relevance: While these compounds are not benzimidazole derivatives, they share structural similarities with 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole through their heterocyclic nature and the presence of halogen substituents. The research emphasizes the importance of exploring diverse heterocyclic structures and the impact of halogen substitutions on biological activity, providing valuable insights for developing new inhibitors for various enzymes, including aromatase. The investigation of 6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole could benefit from these findings by exploring its potential interactions with enzymes and the influence of its fluoro substituents on its biological activity. []

Properties

CAS Number

1415573-03-3

Product Name

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

IUPAC Name

6-fluoro-2-(6-fluoropyridin-3-yl)-1H-benzimidazole

Molecular Formula

C12H7F2N3

Molecular Weight

231.2 g/mol

InChI

InChI=1S/C12H7F2N3/c13-8-2-3-9-10(5-8)17-12(16-9)7-1-4-11(14)15-6-7/h1-6H,(H,16,17)

InChI Key

YONUVKLVBWMUSR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)C3=CN=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.